molecular formula C21H17N5S2 B11971013 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11971013
M. Wt: 403.5 g/mol
InChI Key: PBURNGLQUHXHSX-UHFFFAOYSA-N
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Description

4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of triazoloquinoline and benzothienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combined structural features of triazoloquinoline and benzothienopyrimidine, which may confer distinct biological activities and chemical properties not observed in similar compounds.

Biological Activity

The compound 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine represents a novel structure within the realm of heterocyclic compounds. Its unique combination of triazole and quinoline moieties suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on current research findings, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N5S\text{C}_{18}\text{H}_{19}\text{N}_5\text{S}

This structure features a triazole ring fused with a quinoline derivative and a benzothieno-pyrimidine framework, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can act against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range. The presence of electron-donating groups on the triazole ring enhances antibacterial activity due to improved interactions with bacterial enzymes and membranes .

Anticancer Properties

The triazoloquinoline derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation across multiple cell lines. For example, compounds similar to the target compound exhibited IC50 values ranging from 2.44 to 9.43 μM in various assays . The mechanism of action often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair in cancer cells .

Antiviral and Antifungal Activities

The biological activities extend to antiviral and antifungal domains as well. Triazole derivatives have shown efficacy against viral infections by interfering with viral replication processes. Additionally, their antifungal properties are attributed to the ability to inhibit ergosterol biosynthesis in fungal cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following factors are critical:

  • Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against different pathogens.
  • Ring Structure : The fused benzothieno-pyrimidine structure contributes to enhanced lipophilicity and membrane permeability.
  • Electronic Effects : Electron-donating groups improve interaction with target enzymes .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated a series of triazoloquinoline derivatives against E. coli and S. aureus, revealing that modifications at the C-3 position significantly increased antimicrobial activity (MIC values as low as 0.125 μg/mL) .
  • Anticancer Activity :
    Another investigation focused on a related compound's ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain substitutions enhanced cytotoxicity significantly compared to unmodified analogs .

Properties

Molecular Formula

C21H17N5S2

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H17N5S2/c1-12-10-17-24-25-21(26(17)15-8-4-2-6-13(12)15)28-20-18-14-7-3-5-9-16(14)27-19(18)22-11-23-20/h2,4,6,8,10-11H,3,5,7,9H2,1H3

InChI Key

PBURNGLQUHXHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C6=C(S5)CCCC6

Origin of Product

United States

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